molecular formula C54H60N2 B13713314 N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine

Cat. No.: B13713314
M. Wt: 737.1 g/mol
InChI Key: ZVNURSBOOLSPRS-UHFFFAOYSA-N
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Description

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine is a fluorescent anthracene derivative with four 4-(tert-butyl)phenyl substituents on the nitrogen atoms of the 9,10-diamine core. This compound is primarily utilized in organic light-emitting diodes (OLEDs) as a dopant or emitter due to its high photoluminescence quantum yield (PLQY) and tunable electronic properties. The tert-butyl groups enhance solubility and reduce intermolecular aggregation, which suppresses detrimental processes like Dexter energy transfer (DET) and triplet-triplet annihilation (TTA) in electroluminescent devices .

Properties

Molecular Formula

C54H60N2

Molecular Weight

737.1 g/mol

IUPAC Name

9-N,9-N,10-N,10-N-tetrakis(4-tert-butylphenyl)anthracene-9,10-diamine

InChI

InChI=1S/C54H60N2/c1-51(2,3)37-21-29-41(30-22-37)55(42-31-23-38(24-32-42)52(4,5)6)49-45-17-13-15-19-47(45)50(48-20-16-14-18-46(48)49)56(43-33-25-39(26-34-43)53(7,8)9)44-35-27-40(28-36-44)54(10,11)12/h13-36H,1-12H3

InChI Key

ZVNURSBOOLSPRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=C(C=C6)C(C)(C)C)C7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine generally involves the functionalization of anthracene at the 9 and 10 positions with amine groups substituted by bulky 4-(tert-butyl)phenyl moieties. The key steps include:

  • Starting Material: Anthracene or anthracene-9,10-dione derivatives.
  • Amination: Introduction of amine substituents at the 9 and 10 positions.
  • Arylation: Attachment of 4-(tert-butyl)phenyl groups to the amine nitrogen atoms.

This multi-step synthesis typically requires palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution depending on the precursor availability and desired substitution pattern.

Specific Synthetic Routes

Buchwald-Hartwig Amination Route

One of the most reliable methods for preparing sterically hindered diarylamines such as this compound is the Buchwald-Hartwig amination. This involves:

  • Reacting anthracene-9,10-diamine with 4-(tert-butyl)phenyl halides (typically bromides or iodides).
  • Using palladium catalysts such as Pd2(dba)3 or Pd(OAc)2 combined with bulky phosphine ligands (e.g., BINAP or Xantphos).
  • Employing strong bases like sodium tert-butoxide or potassium phosphate.
  • Conducting the reaction in high-boiling solvents such as toluene or dioxane under inert atmosphere at elevated temperatures (80–120°C).

This method affords high regioselectivity and good yields of the tetrakis-substituted product due to the steric bulk of the tert-butyl groups, which also enhance solubility and stability of the final compound.

Reductive Amination Approach

An alternative synthetic approach involves reductive amination of anthracene-9,10-dione with 4-(tert-butyl)aniline:

  • The anthracene-9,10-dione is reacted with excess 4-(tert-butyl)aniline in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • The reaction proceeds through imine intermediate formation followed by reduction to the amine.
  • This method can be advantageous for avoiding the need for palladium catalysts but may require careful control of reaction conditions to prevent over-reduction or side reactions.

Purification Techniques

Given the high molecular weight and bulky substituents, purification of this compound is typically achieved by:

  • Column Chromatography: Using silica gel with non-polar solvents such as hexane or mixtures of hexane and ethyl acetate.
  • Recrystallization: From solvents like toluene or dichloromethane to enhance purity and crystallinity.
  • Sublimation: Occasionally used for final purification due to the compound's thermal stability.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Starting material Anthracene-9,10-diamine or anthracene-9,10-dione Core anthracene structure High purity required
Arylation (Buchwald-Hartwig) 4-(tert-butyl)phenyl bromide, Pd catalyst, phosphine ligand, base, toluene, 80-120°C Attach 4-(tert-butyl)phenyl groups to amines High regioselectivity and yield
Reductive amination Anthracene-9,10-dione, 4-(tert-butyl)aniline, NaBH(OAc)3 Convert ketone to amine with aryl groups Alternative to Pd-catalyzed route
Purification Silica gel chromatography, recrystallization, sublimation Remove impurities and isolate product Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce amines .

Scientific Research Applications

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine involves its interaction with specific molecular targets. The compound’s large, sterically hindered structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine are compared below with analogous anthracene-based diamines:

N9,N9,N10,N10-Tetraphenylanthracene-9,10-diamine (PAD/TAD)

  • Substituents : Four phenyl groups.
  • Photophysical Properties : Lower PLQY compared to tert-butyl derivatives due to increased π-π stacking and aggregation .
  • Key Difference : The absence of bulky tert-butyl groups in PAD leads to reduced steric hindrance, resulting in inferior efficiency .

N9,N10-Bis(4-(tert-butyl)phenyl)-N9,N10-di-o-tolylanthracene-9,10-diamine (p-Tb-o-Me-TAD)

  • Substituents : Two 4-(tert-butyl)phenyl and two o-tolyl groups.
  • Photophysical Properties : PLQY of 86.2% in solution, attributed to partial steric shielding from tert-butyl groups .
  • Device Performance : EQE of 7.27%, higher than PAD due to reduced aggregation and improved exciton utilization .
  • Key Difference : Mixed substituents balance solubility and emission efficiency, but the asymmetric structure may introduce energetic disorder .

N9,N9,N10,N10-Tetrakis(4-(2-phenylpropan-2-yl)phenyl)anthracene-9,10-diamine (PhtBuPAD)

  • Substituents : Four 4-(2-phenylpropan-2-yl)phenyl groups.
  • Photophysical Properties : Enhanced steric hindrance compared to tert-butyl derivatives, significantly suppressing DET .
  • Device Performance : Used with TADF sensitizers in OLEDs, achieving efficient Förster resonance energy transfer (FRET) .
  • Key Difference : The bulkier 2-phenylpropan-2-yl groups provide superior orbital isolation but may complicate synthesis and thin-film processing .

9,10-Bis[N-(2-naphthyl)anilino]anthracene

  • Substituents : Two naphthyl and two phenyl groups.
  • Key Difference : Naphthyl substituents alter electronic properties but lack the steric benefits of tert-butyl groups .

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., tert-butyl, 2-phenylpropan-2-yl) improve device efficiency by reducing aggregation and exciton quenching .
  • Symmetry vs. Asymmetry : Symmetric tert-butyl substitution (target compound) may offer better film uniformity than asymmetric derivatives (e.g., p-Tb-o-Me-TAD) .
  • Synthetic Challenges : Introducing multiple bulky groups increases synthetic complexity, as seen in PhtBuPAD and 6tBPA .

Biological Activity

N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine (CAS No. 756899-60-2), commonly referred to as tBuPAD, is a synthetic organic compound notable for its potential biological activities and applications in various fields, including photonics and medicinal chemistry. This article explores the biological activity of tBuPAD, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C54H60N2
  • Molecular Weight : 737.07 g/mol
  • Purity : ≥ 98%

The biological activity of tBuPAD is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The compound's unique structure allows it to function as a fluorescent probe, which can be utilized in imaging and therapeutic applications.

Anticancer Activity

Recent studies have indicated that tBuPAD exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)12.8
CEM (Human leukemia)0.13
MCF-7 (Breast cancer)15.0

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest.

Case Studies

  • Study on HL-60 Cells :
    • Researchers evaluated the antiproliferative effects of tBuPAD on HL-60 leukemia cells. The results indicated a dose-dependent response with an IC50 value of 12.8 µM, suggesting potent cytotoxicity against these cells .
  • CEM Cell Line Evaluation :
    • In another study focusing on human CEM leukemia cells, tBuPAD displayed an impressive IC50 value of 0.13 µM, indicating its potential as a therapeutic agent for leukemia treatment .
  • MCF-7 Breast Cancer Cells :
    • The compound was also tested against MCF-7 breast cancer cells, showing an IC50 value of 15 µM. This suggests that tBuPAD may have broader applications in treating different types of cancer .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for tBuPAD is limited, preliminary assessments suggest favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological studies are essential to evaluate the safety profile of tBuPAD for potential therapeutic use.

Q & A

Basic: What are the optimal synthetic routes for N9,N9,N10,N10-Tetrakis(4-(tert-butyl)phenyl)anthracene-9,10-diamine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions on an anthracene diamine core. For example, derivatives of 9,10-diaminoanthracene can be functionalized using tert-butylphenyl halides in the presence of strong bases like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . Key steps include:

  • Precursor Preparation : Start with 9,10-diaminoanthracene derivatives.
  • Substitution : React with 4-(tert-butyl)phenyl bromide under anhydrous conditions.
  • Purification : Use column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product.
    Characterization via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H NMR can confirm the presence of tert-butyl groups (δ ~1.3 ppm, singlet) and aromatic protons (δ 6.8–8.5 ppm). 13C^{13}C NMR detects quaternary carbons in tert-butyl groups (δ ~31 ppm) .
    • X-ray Diffraction (XRD) : For crystalline samples, XRD provides precise bond lengths and angles, as demonstrated in structurally similar anthracene derivatives (e.g., 9,10-diarylanthracenes) .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) verifies molecular weight .

Advanced: How do tert-butyl substituents influence the compound’s photophysical properties?

Methodological Answer:
The bulky tert-butyl groups enhance solubility in organic solvents (e.g., toluene, THF) and reduce aggregation, which is critical for optoelectronic applications. To evaluate photophysical behavior:

  • UV-Vis Spectroscopy : Compare absorption maxima (λmax\lambda_{\text{max}}) with unsubstituted anthracene derivatives. tert-butyl groups may induce bathochromic shifts due to electron-donating effects .
  • Fluorescence Quantum Yield : Measure using an integrating sphere; steric hindrance from tert-butyl groups can suppress non-radiative decay, increasing quantum yield .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; tert-butyl groups may lower decomposition temperatures compared to smaller substituents .

Advanced: What methodologies are used to study its potential as an organic semiconductor?

Methodological Answer:

  • Charge Transport Measurements :
    • Field-Effect Transistor (FET) Fabrication : Spin-coat thin films onto SiO2_2/Si substrates. Measure hole/electron mobility (μ\mu) using transfer curves .
    • Space-Charge-Limited Current (SCLC) : Sandwich the compound between ITO and metal electrodes to calculate charge carrier mobility .
  • Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels. The tert-butyl groups may raise HOMO levels slightly due to inductive effects .

Data Contradiction: How can researchers resolve discrepancies in reported solubility data?

Methodological Answer:
Discrepancies often arise from purity variations or solvent history. To standardize:

  • Purity Assessment : Use HPLC with a C18 column and UV detection to quantify impurities (>99% purity recommended) .
  • Solvent Pre-Treatment : Dry solvents over molecular sieves; measure solubility via gravimetric analysis (e.g., saturate solvent, filter, and weigh residue) .
  • Temperature Control : Report solubility at 25°C ± 0.1°C using a thermostatted bath, as solubility can vary significantly with temperature .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict electronic transitions and compare with experimental UV-Vis data .
  • Molecular Dynamics (MD) : Simulate thin-film morphology to assess crystallinity and packing efficiency, which are crucial for charge transport .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., π-π stacking, hydrogen bonds) using crystallographic data to inform synthetic modifications .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under inert gas (Ar/N2_2) at –20°C to prevent oxidation and photodegradation .
  • Solvent Choice : Store in anhydrous THF or toluene; avoid DMSO due to hygroscopicity .
  • Stability Monitoring : Perform periodic NMR checks to detect decomposition (e.g., new peaks near δ 5–6 ppm indicating dihydroanthracene formation) .

Advanced: How can researchers address conflicting spectroscopic data in published studies?

Methodological Answer:

  • Reproduce Conditions : Ensure identical instrumentation settings (e.g., NMR frequency, solvent deuteration) .
  • Cross-Validation : Use complementary techniques (e.g., XRD for crystallinity, FTIR for functional groups) to confirm assignments .
  • Collaborative Verification : Share samples with independent labs to rule out instrumentation bias .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Isolation : Purify each precursor via flash chromatography to avoid side reactions .
  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd2_2(dba)3_3) for Suzuki-Miyaura coupling steps .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in aromatic substitutions .

Advanced: How can researchers evaluate its potential as a fluorescent probe?

Methodological Answer:

  • Cell Imaging : Incubate with live cells and use confocal microscopy to track localization (e.g., lysosomes vs. mitochondria) .
  • pH Sensitivity : Measure fluorescence intensity across pH 3–10; anthracene derivatives often exhibit pH-dependent emission .
  • Two-Photon Absorption : Test using femtosecond pulsed lasers for deep-tissue imaging applications .

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